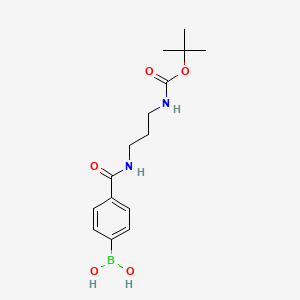
(4-((3-((tert-Butoxycarbonyl)amino)propyl)carbamoyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-((tert-Butoxycarbonyl)amino)propyl)carbamoyl)phenyl)boronic acid typically involves multiple steps, including the protection of amine groups, coupling reactions, and boronic acid formation. One common method involves the use of tert-butoxycarbonyl (Boc) protection for the amine group, followed by coupling with a phenylboronic acid derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. This includes the use of protected amine groups and boronic acid derivatives, with careful control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(4-((3-((tert-Butoxycarbonyl)amino)propyl)carbamoyl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Boronic esters or acids.
Reduction: Various reduced boronic derivatives.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
(4-((3-((tert-Butoxycarbonyl)amino)propyl)carbamoyl)phenyl)boronic acid has several applications in scientific research:
Biology: Investigated for its potential in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (4-((3-((tert-Butoxycarbonyl)amino)propyl)carbamoyl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, inhibiting their activity. This interaction is crucial in the design of enzyme inhibitors for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar applications.
(4-(Aminomethyl)phenyl)boronic acid: Another boronic acid derivative with an amine group, used in organic synthesis.
(4-(Carbamoyl)phenyl)boronic acid: Similar structure but lacks the tert-butoxycarbonyl protection.
Uniqueness
(4-((3-((tert-Butoxycarbonyl)amino)propyl)carbamoyl)phenyl)boronic acid is unique due to its tert-butoxycarbonyl protection, which provides stability and selectivity in reactions. This makes it particularly useful in complex organic synthesis and drug development .
Eigenschaften
Molekularformel |
C15H23BN2O5 |
|---|---|
Molekulargewicht |
322.17 g/mol |
IUPAC-Name |
[4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylcarbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H23BN2O5/c1-15(2,3)23-14(20)18-10-4-9-17-13(19)11-5-7-12(8-6-11)16(21)22/h5-8,21-22H,4,9-10H2,1-3H3,(H,17,19)(H,18,20) |
InChI-Schlüssel |
JNPIUQRWKGDLQS-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)C(=O)NCCCNC(=O)OC(C)(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


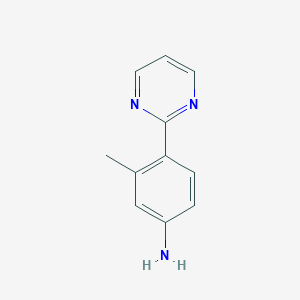


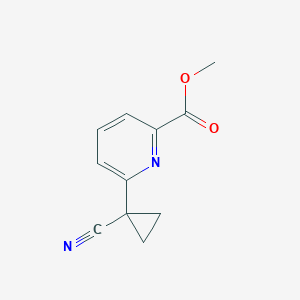
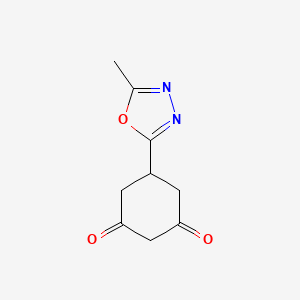
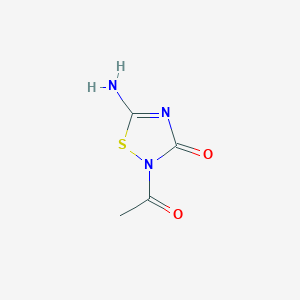

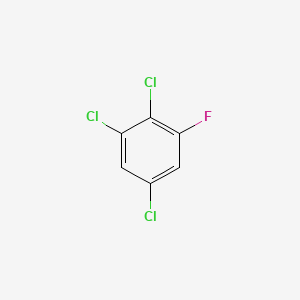
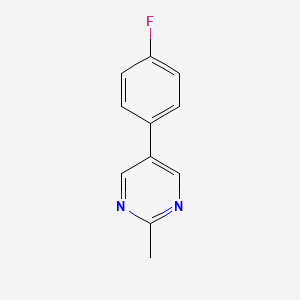
![4-(1-(2-Aminopyrimidin-4-yl)-2-ethoxy-1H-benzo[d]imidazol-6-yl)-2-(oxazol-2-yl)but-3-yn-2-ol](/img/structure/B13104623.png)
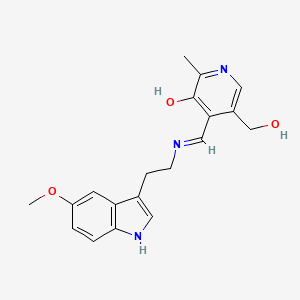
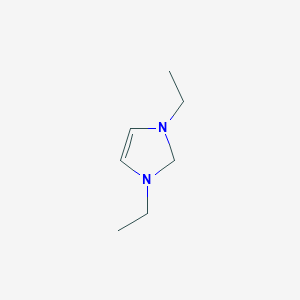
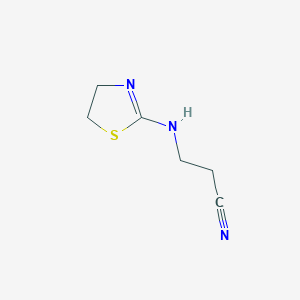
![Imidazo[2,1-c][1,2,4]triazin-3-amine](/img/structure/B13104647.png)
